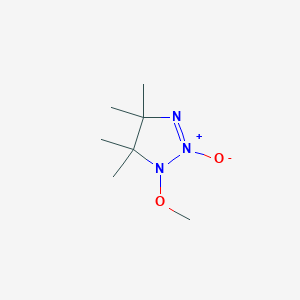
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of 4-aminophenol with 2-hydroxy-3-((1-methylethyl)amino)propoxybenzene under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol or chloroform and may require specific temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker in cardiovascular research.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other complex compounds
作用机制
The compound exerts its effects primarily through its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. This mechanism is particularly valuable in the treatment of cardiovascular conditions .
相似化合物的比较
Similar Compounds
Acebutolol: A beta-blocker with similar properties but different chemical structure.
Practolol: Another beta-blocker with comparable effects but distinct molecular configuration.
Metoprolol: Shares similar therapeutic applications but differs in its pharmacokinetic profile.
Uniqueness
Acetamide, N-(4-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to selectively bind to beta-adrenergic receptors with high affinity makes it a valuable compound in both research and therapeutic contexts .
属性
CAS 编号 |
38767-91-8 |
|---|---|
分子式 |
C21H29Cl2N3O4 |
分子量 |
458.4 g/mol |
IUPAC 名称 |
N-[4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]anilino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O4.2ClH/c1-14(2)22-12-18(26)13-28-19-8-4-17(5-9-19)24-20-10-6-16(23-15(3)25)7-11-21(20)27;;/h4-11,14,18,22,26H,12-13H2,1-3H3,(H,23,25)(H,24,27);2*1H |
InChI 键 |
MSGHIZOUECXWIV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)NC(=O)C)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)




![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)




![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)
![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)
